molecular formula C17H26ClNO2 B14650873 2-Chloro-N-(2,6-diethylphenyl)-N-(1-ethoxypropan-2-yl)acetamide CAS No. 51218-82-7

2-Chloro-N-(2,6-diethylphenyl)-N-(1-ethoxypropan-2-yl)acetamide

Cat. No.: B14650873
CAS No.: 51218-82-7
M. Wt: 311.8 g/mol
InChI Key: ANVFIACUBKFMPV-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,6-diethylphenyl)-N-(1-ethoxypropan-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, diethylphenyl group, and an ethoxypropan-2-yl group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,6-diethylphenyl)-N-(1-ethoxypropan-2-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-diethylphenylamine, 2-chloroacetyl chloride, and 1-ethoxypropan-2-ol.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmosphere, to prevent unwanted side reactions.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and continuous flow processes can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,6-diethylphenyl)-N-(1-ethoxypropan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential therapeutic effects.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be utilized in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,6-diethylphenyl)-N-(1-ethoxypropan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The chloro group and other functional groups in the compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2,6-diethylphenyl)acetamide: Lacks the ethoxypropan-2-yl group.

    N-(2,6-diethylphenyl)-N-(1-ethoxypropan-2-yl)acetamide: Lacks the chloro group.

    2-Chloro-N-(2,6-diethylphenyl)-N-methylacetamide: Contains a methyl group instead of the ethoxypropan-2-yl group.

Uniqueness

2-Chloro-N-(2,6-diethylphenyl)-N-(1-ethoxypropan-2-yl)acetamide is unique due to the presence of both the chloro group and the ethoxypropan-2-yl group, which may confer specific chemical and biological properties not found in similar compounds.

Properties

CAS No.

51218-82-7

Molecular Formula

C17H26ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

2-chloro-N-(2,6-diethylphenyl)-N-(1-ethoxypropan-2-yl)acetamide

InChI

InChI=1S/C17H26ClNO2/c1-5-14-9-8-10-15(6-2)17(14)19(16(20)11-18)13(4)12-21-7-3/h8-10,13H,5-7,11-12H2,1-4H3

InChI Key

ANVFIACUBKFMPV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(C(C)COCC)C(=O)CCl

Origin of Product

United States

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